molecular formula C20H29ClN2O3 B4061018 2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4061018
M. Wt: 380.9 g/mol
InChI Key: IYNUBSILUZHIKU-UHFFFAOYSA-N
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Description

2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an adamantyl group, which is a bulky, diamond-like structure, attached to an aminomethyl group. The methoxyphenoxy moiety further adds to its complexity, making it a subject of interest in scientific research.

Properties

IUPAC Name

2-[4-[(1-adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3.ClH/c1-24-18-7-13(2-3-17(18)25-12-19(21)23)11-22-20-8-14-4-15(9-20)6-16(5-14)10-20;/h2-3,7,14-16,22H,4-6,8-12H2,1H3,(H2,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNUBSILUZHIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the adamantylamine derivativeIndustrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include modified derivatives of the original compound, which can be further studied for their properties and applications .

Scientific Research Applications

2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to its targets. The methoxyphenoxy moiety may participate in hydrogen bonding or hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride stands out due to its unique combination of an adamantyl group and a methoxyphenoxy moiety. Similar compounds include:

  • 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
  • 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide

These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Reactant of Route 2
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2-[4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

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